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Compound of Interest
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Cat. No.: B1215182 Get Quote

An In-depth Technical Guide to the Synthesis of Amphenone B

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract
Amphenone B, chemically identified as 3,3-bis(p-aminophenyl)butan-2-one, is a notable

compound in medicinal chemistry, primarily recognized for its role as an inhibitor of steroid and

thyroid hormone biosynthesis. Its synthesis is of significant interest due to an unexpected

molecular rearrangement that occurs during its formation. This technical guide provides a

comprehensive overview of the synthesis of Amphenone B, detailing the experimental

protocols, and presenting relevant data in a structured format for clarity and comparative

analysis. The synthesis pathway and related experimental workflows are visualized through

diagrams to facilitate a deeper understanding of the process.

Introduction
Amphenone B was first synthesized in 1950 and was initially believed to be 1,2-bis(p-

aminophenyl)-2-methylpropan-1-one. However, subsequent research in 1957 revealed that the

synthesis involved a molecular rearrangement, leading to the correct structure of 3,3-bis(p-

aminophenyl)butan-2-one. This discovery underscored the importance of thorough structural

elucidation in chemical synthesis. Amphenone B has been utilized as a research tool to study

the adrenal glands and corticosteroid production. Although never marketed, its investigation

paved the way for the development of other adrenal steroidogenesis inhibitors, such as

Metyrapone and Aminoglutethimide.
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Synthesis Pathway
The synthesis of Amphenone B is achieved through a multi-step process. A common pathway

involves the reaction of 1,2-bis(p-nitrophenyl)propan-2-ol with a dehydrating agent, followed by

reduction of the resulting nitro compound. The key step in this synthesis is a pinacol-type

rearrangement.

Below is a diagram illustrating the overall synthesis pathway:
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Caption: Overall synthesis pathway of Amphenone B from p-nitroaniline and acetaldehyde.

Experimental Protocols
The following sections provide detailed experimental methodologies for the key steps in the

synthesis of Amphenone B.

Synthesis of 1,2-bis(p-nitrophenyl)propan-2-ol
This step involves the formation of a Grignard reagent from p-bromo-nitrobenzene, which then

reacts with methyl acetate to yield the tertiary alcohol.

Protocol:

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux

condenser, dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a
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small crystal of iodine to activate the magnesium.

Slowly add a solution of p-bromo-nitrobenzene in anhydrous diethyl ether to the flask. The

reaction is initiated by gentle warming. Maintain a steady reflux by controlling the rate of

addition.

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure

complete formation of the Grignard reagent.

Reaction with Ester: Cool the Grignard reagent to 0°C in an ice bath.

Add a solution of methyl acetate in anhydrous diethyl ether dropwise with vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2 hours.

Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and dilute sulfuric

acid.

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

Combine the organic extracts, wash with a saturated sodium bicarbonate solution, followed

by water, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude 1,2-bis(p-

nitrophenyl)propan-2-ol. The product can be purified by recrystallization from ethanol.

Rearrangement to 3,3-bis(p-nitrophenyl)butan-2-one
This crucial step involves the acid-catalyzed pinacol-type rearrangement of the tertiary alcohol.

Protocol:

Dissolve the purified 1,2-bis(p-nitrophenyl)propan-2-ol in a mixture of acetic acid and

concentrated sulfuric acid.

Heat the reaction mixture under reflux for 1 hour. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).
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Work-up: After cooling, pour the reaction mixture into a large volume of ice-water.

The precipitated solid is collected by filtration, washed thoroughly with water until the

washings are neutral, and then dried.

The crude 3,3-bis(p-nitrophenyl)butan-2-one can be purified by recrystallization from a

suitable solvent such as ethanol or acetic acid.

Reduction to Amphenone B (3,3-bis(p-
aminophenyl)butan-2-one)
The final step is the reduction of the nitro groups to amino groups.

Protocol:

In a round-bottom flask, suspend 3,3-bis(p-nitrophenyl)butan-2-one in ethanol.

Add a reducing agent, such as tin(II) chloride dihydrate and concentrated hydrochloric acid,

or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a

hydrogen atmosphere.

For SnCl2/HCl reduction: Heat the mixture under reflux until the reaction is complete

(monitored by TLC).

For Catalytic Hydrogenation: Stir the mixture vigorously under a positive pressure of

hydrogen until the theoretical amount of hydrogen is consumed.

Work-up (SnCl2/HCl): Cool the reaction mixture and neutralize with a concentrated sodium

hydroxide solution. The resulting precipitate is filtered and the filtrate is extracted with ethyl

acetate. The organic extracts are dried and the solvent is evaporated to yield Amphenone
B.

Work-up (Catalytic Hydrogenation): Filter the reaction mixture through a pad of Celite to

remove the catalyst. The filtrate is concentrated under reduced pressure to give

Amphenone B.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1215182?utm_src=pdf-body
https://www.benchchem.com/product/b1215182?utm_src=pdf-body
https://www.benchchem.com/product/b1215182?utm_src=pdf-body
https://www.benchchem.com/product/b1215182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The crude product can be purified by recrystallization from ethanol or by column

chromatography.

Data Presentation
The following table summarizes typical quantitative data for the synthesis of Amphenone B.

Please note that these values can vary depending on the specific reaction conditions and

scale.

Step Reactant(s) Reagent(s) Solvent(s)
Typical
Yield (%)

Melting
Point (°C)

Intermediate

1 Synthesis

p-bromo-

nitrobenzene,

Methyl

acetate

Mg, I₂ Diethyl ether 60-70 118-120

Rearrangeme

nt

1,2-bis(p-

nitrophenyl)pr

opan-2-ol

H₂SO₄, Acetic

acid
Acetic acid 75-85 145-147

Reduction to

Amphenone

B

3,3-bis(p-

nitrophenyl)b

utan-2-one

SnCl₂·2H₂O,

HCl or H₂,

Pd/C

Ethanol 80-90 188-190

Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of

Amphenone B.
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Caption: Step-by-step experimental workflow for the synthesis of Amphenone B.
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Conclusion
The synthesis of Amphenone B is a classic example of a reaction involving a molecular

rearrangement, providing valuable insights into reaction mechanisms in organic chemistry. The

protocols detailed in this guide offer a comprehensive framework for the laboratory preparation

of this biologically active molecule. The structured presentation of data and visual workflows

are intended to support researchers and professionals in the fields of medicinal chemistry and

drug development in their understanding and potential application of this synthesis. Further

optimization of reaction conditions may lead to improved yields and purity, contributing to the

ongoing exploration of Amphenone B and its analogs.

To cite this document: BenchChem. [Synthesis pathway of Amphenone B]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215182#synthesis-pathway-of-amphenone-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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